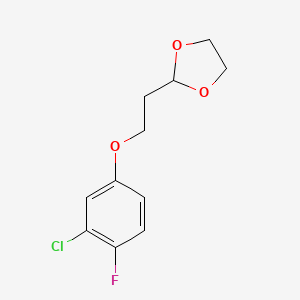
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenoxyethyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dioxolane under acidic conditions to yield the final product .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies on the exact molecular targets and pathways are limited.
類似化合物との比較
Similar Compounds
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-(3-Chloro-4-fluorophenoxy)acetic acid: Contains a carboxylic acid group instead of a dioxolane ring.
生物活性
2-(2-(3-Chloro-4-fluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a dioxolane ring and a phenoxyethyl group with chlorine and fluorine substitutions, which may enhance its biological interactions.
- IUPAC Name : 2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane
- Molecular Formula : C11H12ClFO3
- Molecular Weight : 246.66 g/mol
- CAS Number : 1443354-15-1
Synthesis
The synthesis of this compound typically involves:
- Reaction of 3-chloro-4-fluorophenol with ethylene oxide to form 2-(3-chloro-4-fluorophenoxy)ethanol.
- Subsequent reaction of this intermediate with 1,2-dioxolane under acidic conditions to yield the final product.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially disrupting cellular processes or inhibiting enzyme functions. The presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and binding affinity to target molecules.
Antimicrobial Properties
Research indicates that derivatives of 1,3-dioxolanes, including compounds similar to this compound, exhibit significant antimicrobial activity. A study demonstrated that various dioxolane derivatives showed excellent antifungal activity against Candida albicans and notable antibacterial activity against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| Compound 1 | 625–1250 (S. aureus) | Not tested |
| Compound 2 | Significant against S. epidermidis | Significant against C. albicans |
| Compound 3 | Not effective | Not effective |
Case Studies
-
Study on Antimicrobial Efficacy :
A series of new dioxolanes were synthesized and tested for their antibacterial properties against various strains. The results indicated that most compounds exhibited significant activity against S. aureus, with minimum inhibitory concentrations (MICs) ranging from 625–1250 µg/mL . Additionally, some compounds displayed potent antifungal activity against C. albicans, suggesting their potential as therapeutic agents. -
Comparative Analysis :
In a comparative study of enantiomeric versus racemic structures of similar dioxolanes, it was found that the enantiomers often exhibited different levels of biological activity. This highlights the importance of stereochemistry in the development of effective pharmaceuticals .
特性
IUPAC Name |
2-[2-(3-chloro-4-fluorophenoxy)ethyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO3/c12-9-7-8(1-2-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJBEBWAHFZAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














